molecular formula C9H10N2O3 B2868586 Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate CAS No. 324737-10-2

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate

Cat. No. B2868586
CAS RN: 324737-10-2
M. Wt: 194.19
InChI Key: TVMXIGKZHSBQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate” is a chemical compound with the CAS Number: 324737-10-2 . It has a molecular weight of 194.19 and its IUPAC name is methyl 2-methyl-3-oxo-3-(2-pyrazinyl)propanoate .


Synthesis Analysis

The synthesis of this compound involves the use of tetraphosphorus decasulfide in 5,5-dimethyl-1,3-cyclohexadiene and toluene at 135℃ for 4 hours . Another method involves the use of phosphorous (V) sulfide in toluene and xylene at 135℃ for 4 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3 . Unfortunately, the exact 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

1. Synthesis of Diverse Chemical Compounds

Methyl 2-methyl-3-oxo-3-(pyrazin-2-yl)propanoate is used in the synthesis of a variety of chemical compounds. For example, it is involved in the efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, leading to the creation of new pyrimidine and pyrimidine-like derivatives (Flores et al., 2013). Additionally, this compound plays a role in the synthesis of 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, revealing insights into hydrogen bonding mechanisms (Dobbin et al., 1993).

2. Exploration of Heterocyclic Chemistry

The compound is instrumental in exploring various aspects of heterocyclic chemistry. For instance, it is used in the heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate into isoxazole and pyrazole derivatives, showcasing its utility in creating glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates (Flores et al., 2014).

3. Applications in Corrosion Inhibition

This chemical has been studied for its potential applications in corrosion inhibition. Research on methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-3-(1H-indol-3-yl)propanoate revealed its effectiveness in inhibiting corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).

4. Development of Anticoagulant Agents

The compound also finds use in the medical field, particularly in the development of anticoagulant agents. For example, it is utilized in synthesizing pyrano[3,2-g]quinolin-2-ones, which have shown inhibitory activity against blood coagulation factors Xa and XIa (Potapov et al., 2021).

5. Use in Tobacco Flavoring

This compound is also explored in the flavoring industry, where it serves as a precursor in the synthesis of tobacco flavor additives. For instance, its derivative, octahydro-2H-1-benzopyran-2-one, has been synthesized and utilized in tobacco flavoring (Zhao Yu, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-methyl-3-oxo-3-pyrazin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(9(13)14-2)8(12)7-5-10-3-4-11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMXIGKZHSBQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=NC=CN=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.2 L of tetrahydrofuran and 87.8 g (0.78 mole) of potassium t-butoxide were added to a reactor and cooled to 0° C. 71.5 mL (0.74 mol) of methyl propionate was dropwise added to the reactor and stirred at 0° C. for 30 minutes. 60 g (0.434 mole) of the methyl pyrazine-2-carboxylate of Example 1 dissolved in 500 mL of tetrahydrofuran was dropwise added to the reactor for 30 minutes and stirred at a temperature of 20 to 25° C. for 3 hours. 0.5 L of distilled water and 0.5 L of saturated ammonium chloride solution were added to the reaction solution and stirred for 30 minutes. The resultant reaction solution was concentrated to a volume of 1.0 L and then extracted with 1.0 L of methylenechloride. The resultant extract was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated to give 75.0 g of the titled compound as a dark brown viscous oil (yield 89.0%).
Quantity
71.5 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
87.8 g
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
0.5 L
Type
reactant
Reaction Step Four
Name
Quantity
0.5 L
Type
solvent
Reaction Step Four
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.